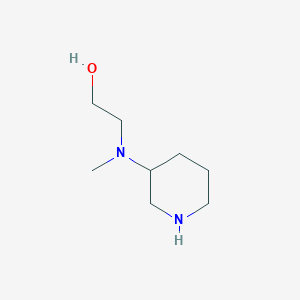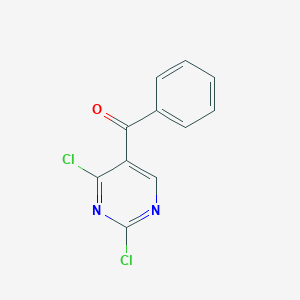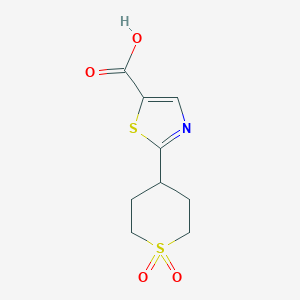
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid is a complex organic compound that features a unique combination of sulfur and nitrogen heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiopyran moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or carbodiimides for amide formation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can modulate biological pathways and lead to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Uniqueness
What sets 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid apart from similar compounds is its combination of a thiazole ring with a thiopyran moiety. This unique structure provides distinct chemical and biological properties that are not observed in other related compounds.
Eigenschaften
Molekularformel |
C9H11NO4S2 |
|---|---|
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
2-(1,1-dioxothian-4-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)7-5-10-8(15-7)6-1-3-16(13,14)4-2-6/h5-6H,1-4H2,(H,11,12) |
InChI-Schlüssel |
BOLGGBMOTSDFKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1C2=NC=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


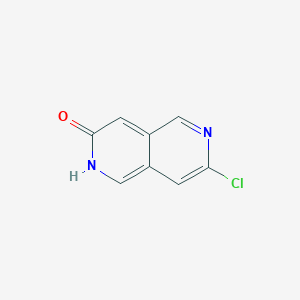

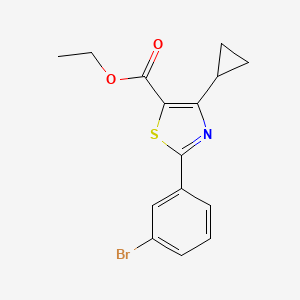

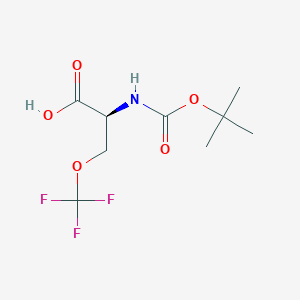
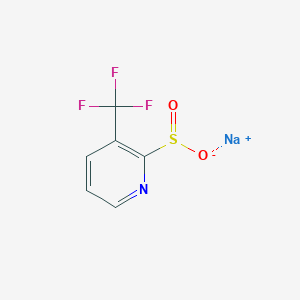

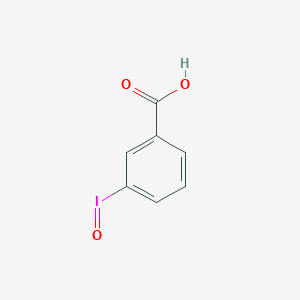

![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
